molecular formula C8H4BrNO2S B8295421 3-Bromothieno[2,3-c]pyridine-5-carboxylic acid

3-Bromothieno[2,3-c]pyridine-5-carboxylic acid

Cat. No. B8295421
M. Wt: 258.09 g/mol
InChI Key: MBHHSPMBFVERGP-UHFFFAOYSA-N
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Patent
US07067515B2

Procedure details

Methyl-3-bromothieno[2,3-c]pyridine-5-carboxylate (635 mg, 2.33 mmol) is combined with 25 ml MeOH. The mixture is treated with 2N NaOH (3 ml, 6 mmole) and 3 ml H2O and the reaction is stirred 4 h at rt. The volatiles are removed in vacuo and the residue is combined with 5 ml H2O. The pH of the mixture is adjusted to 3.5 with 10% aqueous HCl. The tan precipitate is collected, washed with water, and is dried in vacuo at 50° C. to afford 475 mg (79%) of 3-bromothieno[2,3-c]pyridine-5-carboxylic acid as a tan solid. MS (ESI): 257.9.
Quantity
635 mg
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:13]([Br:14])=[CH:12][S:11][C:8]2=[CH:9][N:10]=1)=[O:4].CO.[OH-].[Na+]>O>[Br:14][C:13]1[C:7]2[C:8](=[CH:9][N:10]=[C:5]([C:3]([OH:4])=[O:2])[CH:6]=2)[S:11][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
635 mg
Type
reactant
Smiles
COC(=O)C=1C=C2C(=CN1)SC=C2Br
Step Two
Name
Quantity
25 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction is stirred 4 h at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles are removed in vacuo
CUSTOM
Type
CUSTOM
Details
The tan precipitate is collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
is dried in vacuo at 50° C.

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC1=CSC2=CN=C(C=C21)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 475 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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